Essential Daprodustat Intermediate: Unmatched Pharmacophore Requirement for 1,3-Dicyclohexyl Substitution vs. N-Alkyl Analogs
1,3-Dicyclohexylbarbituric acid is the direct synthetic precursor of daprodustat (GSK1278863), a marketed HIF-prolyl hydroxylase inhibitor for anemia of chronic kidney disease . Daprodustat itself is defined by ChEBI as 'barbituric acid substituted by cyclohexyl groups at positions 1 and 3, and by a (carboxymethyl)aminocarbonyl group at position 5' [1]. No other N,N′-disubstituted barbituric acid analog (e.g., 1,3-dimethyl-, 1,3-diethyl-, or 1,3-diphenylbarbituric acid) can serve as the intermediate because the cyclohexyl groups are integral to the final drug's binding mode. The compound listed as 'Daprodustat Impurity 11' in pharmacopeial contexts is 1,3-dicyclohexylbarbituric acid, confirming its unique identity within the synthetic route .
| Evidence Dimension | Pharmacophore identity requirement |
|---|---|
| Target Compound Data | 1,3-Dicyclohexylbarbituric acid: core scaffold of daprodustat (GSK1278863), clinically approved drug |
| Comparator Or Baseline | 1,3-Dimethylbarbituric acid, 1,3-diethylbarbituric acid, 1,3-diphenylbarbituric acid: no known role in daprodustat synthesis |
| Quantified Difference | Daprodustat defined by 1,3-dicyclohexyl substitution; substitution with dimethyl or diethyl yields a structurally distinct compound that would not be daprodustat. |
| Conditions | Drug regulatory definition (ChEBI ontology); synthetic route documentation |
Why This Matters
For any laboratory or CRO synthesizing daprodustat or its analogs, procurement of 1,3-dicyclohexylbarbituric acid is mandatory—no alternative N,N′-disubstituted barbituric acid can produce the approved drug substance.
- [1] ZFIN. (n.d.). ChEBI: Daprodustat (CHEBI:229223). Retrieved from https://zfin.org/action/ontology/term/CHEBI:229223 View Source
